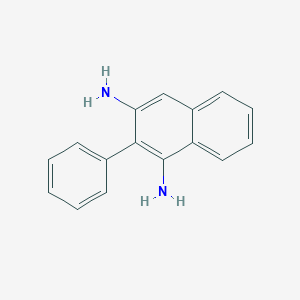

2-Phenylnaphthalene-1,3-diamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

CAS番号 |

16479-17-7 |

|---|---|

分子式 |

C16H14N2 |

分子量 |

234.29 g/mol |

IUPAC名 |

2-phenylnaphthalene-1,3-diamine |

InChI |

InChI=1S/C16H14N2/c17-14-10-12-8-4-5-9-13(12)16(18)15(14)11-6-2-1-3-7-11/h1-10H,17-18H2 |

InChIキー |

IJTBLNVJSBGHPF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2N)N |

正規SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2N)N |

同義語 |

2-Phenyl-1,3-naphthalenediamine |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylnaphthalene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for 2-phenylnaphthalene-1,3-diamine, a molecule of interest in materials science and as a potential building block in medicinal chemistry. The synthesis is presented as a three-step process commencing with the formation of the 2-phenylnaphthalene backbone, followed by a regioselective dinitration, and culminating in the reduction of the dinitro intermediate to the target diamine.

Synthesis Pathway Overview

The synthesis of this compound can be approached through a sequence of established organic reactions. A logical and practical pathway involves:

-

Step 1: Suzuki-Miyaura Coupling for the synthesis of the 2-phenylnaphthalene core.

-

Step 2: Dinitration of 2-phenylnaphthalene to introduce nitro groups at the C1 and C3 positions.

-

Step 3: Reduction of the dinitro compound to afford the final this compound.

This pathway is illustrated in the workflow diagram below.

An In-depth Technical Guide on the Physicochemical Properties of 2-Phenylnaphthalene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Phenylnaphthalene-1,3-diamine. Due to the limited availability of direct experimental data for this specific compound, this guide combines known information with computationally predicted values and generalized experimental protocols based on established methods for analogous aromatic diamines.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for understanding its behavior in various chemical and biological systems. The following table summarizes key known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₂ | BenchChem[1] |

| Molecular Weight | 234.29 g/mol | BenchChem[1] |

| Predicted Melting Point | 150-160 °C | Computational Prediction |

| Predicted Boiling Point | 450-470 °C | Computational Prediction |

| Predicted Water Solubility | Low | Computational Prediction |

| Predicted pKa (basic) | pKa₁: 4.5 - 5.5pKa₂: 2.0 - 3.0 | Computational Prediction |

| Predicted logP | 3.5 - 4.5 | Computational Prediction |

Note on Predicted Values: The melting point, boiling point, water solubility, pKa, and logP values are estimated based on computational models for aromatic amines and polycyclic aromatic hydrocarbons. These predictions provide a valuable starting point for experimental design but should be confirmed through empirical testing.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These protocols are generalized for aromatic diamines and can be adapted for this compound.

2.1. Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range. A narrow melting range is indicative of a pure compound.

-

2.2. Boiling Point Determination

Due to the predicted high boiling point, distillation under reduced pressure is recommended to prevent decomposition.

-

Apparatus: Vacuum distillation setup.

-

Procedure:

-

A sample of the compound is placed in a distillation flask.

-

The system is evacuated to a specific, low pressure.

-

The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.

-

The observed boiling point can be extrapolated to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.

-

2.3. Water Solubility Determination

The shake-flask method is a standard technique for determining the aqueous solubility of a compound.

-

Apparatus: Temperature-controlled shaker bath, analytical balance, centrifuge, and a suitable analytical instrument (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated in a temperature-controlled shaker bath (e.g., at 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is centrifuged to separate the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a calibrated analytical method, such as HPLC-UV.

-

2.4. pKa Determination

The pKa values, which indicate the basicity of the amine groups, can be determined by potentiometric titration or UV-Vis spectrophotometry.

-

Method: Potentiometric Titration

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., a water/methanol mixture due to its low aqueous solubility).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added.

-

The pKa values are determined from the half-equivalence points on the titration curve.

-

2.5. logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and is critical in drug development.

-

Method: Shake-Flask Method

-

A solution of this compound of known concentration is prepared in either water or n-octanol.

-

Equal volumes of this solution and the other immiscible solvent (pre-saturated with each other) are placed in a sealed flask.

-

The mixture is agitated until partitioning equilibrium is achieved.

-

The phases are separated by centrifugation.

-

The concentration of the compound in both the aqueous and n-octanol phases is determined.

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of this value.

-

Synthesis and Reactivity

While specific signaling pathways involving this compound are not well-documented, its synthesis and the reactivity of its diamine functional groups are of significant interest in medicinal and materials chemistry.

3.1. Synthetic Pathway

A plausible synthetic route to this compound can be envisioned through a multi-step process starting from 2-phenylnaphthalene. This pathway involves nitration followed by reduction.

Caption: A proposed synthetic pathway for this compound.

3.2. General Reactivity

The two primary amine groups on the naphthalene core confer significant reactivity, making this compound a versatile building block for the synthesis of various heterocyclic compounds and polymers.

Caption: General reactivity of this compound.

Conclusion

This compound is a molecule with potential applications in various fields of chemistry, owing to its unique aromatic and diamine functionalities. This guide provides a foundational understanding of its physicochemical properties, offering both predicted data and established experimental protocols for their verification. The outlined synthetic and reactivity pathways highlight its utility as a versatile chemical intermediate. Further experimental investigation is necessary to validate the predicted properties and to fully explore the potential of this compound in drug development and materials science.

References

An In-depth Technical Guide to 2-Phenylnaphthalene-1,3-diamine

CAS Number: 16479-17-7

Chemical Structure:

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis pathway with detailed experimental protocols adapted from analogous compounds, and a discussion of its potential applications based on the characteristics of its structural motifs. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Compound Properties

This compound is an aromatic diamine with a molecular formula of C₁₆H₁₄N₂ and a molecular weight of 234.29 g/mol .[1] The structure features a naphthalene core substituted with a phenyl group at the 2-position and two primary amine groups at the 1- and 3-positions. These amino groups make the molecule a potent binucleophile, suitable for a variety of chemical reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16479-17-7 | [1] |

| Molecular Formula | C₁₆H₁₄N₂ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Predicted Melting Point | 80.26 °C | Benchchem |

| Predicted Boiling Point | 217.97 °C | Benchchem |

| Predicted Water Solubility | 31.6 mg/L (at 25 °C) | Benchchem |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Chemical shifts for aromatic protons are expected in the range of 6.5-8.0 ppm. The protons of the amino groups would likely appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons are predicted to appear in the range of 110-150 ppm. The carbons attached to the nitrogen atoms (C1 and C3) would be in the 140-150 ppm range, while the carbon attached to the phenyl group (C2) would be in the 130-140 ppm range. |

| Mass Spectrometry (EI) | A prominent molecular ion peak (M⁺˙) is expected at m/z 234, owing to the stability of the aromatic system. |

Plausible Synthetic Pathway

A feasible multi-step synthesis for this compound commences with the synthesis of the 2-phenylnaphthalene backbone, followed by dinitration and subsequent reduction of the nitro groups to amines.[1]

Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds due to the lack of specific literature for this compound.

Step 1: Synthesis of 2-Phenylnaphthalene

The synthesis of the 2-phenylnaphthalene backbone can be achieved through the dimerization of styrene to form a linear dimer, which is then dehydrocyclized at high temperatures over a metallic oxide dehydrogenation catalyst.[1]

Step 2: Dinitration of 2-Phenylnaphthalene

The direct nitration of naphthalene and its derivatives can be complex and may result in a mixture of isomers.[2] Achieving the specific 1,3-dinitration pattern may require carefully controlled conditions or an indirect route. A general procedure for aromatic nitration is presented below.

-

Materials: 2-Phenylnaphthalene, concentrated nitric acid, concentrated sulfuric acid, dichloromethane, ice bath, separating funnel, rotary evaporator.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 2-phenylnaphthalene in dichloromethane.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography.

-

Carefully pour the reaction mixture over crushed ice and separate the organic layer.

-

Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of dinitro isomers, will require purification by column chromatography to isolate the desired 1,3-dinitro-2-phenylnaphthalene.

-

Step 3: Reduction of 1,3-Dinitro-2-phenylnaphthalene to this compound

The reduction of the dinitro compound to the target diamine can be accomplished using various reducing agents. A common and effective method is catalytic hydrogenation. The following protocol is adapted from the reduction of 1,8-dinitronaphthalene.[3]

-

Materials: 1,3-Dinitro-2-phenylnaphthalene, Palladium on carbon (Pd/C, 5-10 wt%), ethanol, high-pressure reactor (autoclave), filtration apparatus.

-

Procedure:

-

In a high-pressure reactor, combine 1,3-dinitro-2-phenylnaphthalene, ethanol as the solvent, and a catalytic amount of Pd/C.[3]

-

Seal the reactor and purge it with nitrogen gas three times, followed by purging with hydrogen gas three times.[3]

-

Pressurize the reactor with hydrogen to approximately 1.5 MPa and heat to around 65 °C.[3]

-

Maintain these conditions with stirring for 6 hours.[3]

-

After the reaction is complete, cool the reactor, and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting solid can be further purified by recrystallization or column chromatography to yield pure this compound.

-

An alternative reduction method involves the use of hydrazine hydrate in the presence of a catalyst like ferric chloride and activated carbon in a polar organic solvent such as methanol or ethanol.[4][5]

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural features suggest potential utility in several areas of research and development.

Polymer Chemistry

The rigid naphthalene core and the presence of two reactive amine groups make this compound a promising monomer for the synthesis of high-performance polymers such as polyimides and polyamides. The incorporation of the naphthalene moiety is known to enhance the thermal stability and mechanical properties of polymers.

Medicinal Chemistry and Drug Development

The 2-phenylnaphthalene scaffold is found in various biologically active compounds. For instance, derivatives of 2-phenylnaphthalene with hydroxyl groups have been shown to inhibit the proliferation of cancer cells and induce apoptosis.[6] Specifically, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene exhibited significant cytotoxicity against the MCF-7 breast cancer cell line.[6] Although the biological activity of this compound itself has not been reported, its core structure suggests that it could serve as a valuable scaffold for the synthesis of novel therapeutic agents. The diamine functionalities provide convenient handles for further chemical modifications to explore structure-activity relationships.

Conclusion

This compound is a chemical compound with a well-defined structure and a plausible synthetic pathway. While experimental data on its properties and applications are limited in the public domain, its structural characteristics as an aromatic diamine with a phenylnaphthalene core make it a molecule of interest for materials science and medicinal chemistry. The provided synthetic protocols, adapted from analogous compounds, offer a starting point for its preparation and further investigation. Future research into the experimental characterization and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. This compound | 16479-17-7 | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Method for synthesizing 1, 8-diaminonaphthalene through selective reduction of 1, 8-dinitronaphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 4. Method for preparing 1,8-diaminonaphthalene by reducing 1,8-dinitronaphthalene with hydrazine hydrate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN101823968A - Method for preparing 1, 8-diaminonaphthalene by reducing 1, 8-dinitronaphthalene with hydrazine hydrate - Google Patents [patents.google.com]

- 6. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 2-Phenylnaphthalene-1,3-diamine: A Journey Through its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylnaphthalene-1,3-diamine, a complex aromatic diamine, has garnered interest in various chemical research fields. This document provides a comprehensive overview of the discovery and historical development of this compound, with a particular focus on its synthesis. Detailed experimental protocols, key quantitative data, and a logical workflow for its preparation are presented to serve as a valuable resource for professionals in chemistry and drug development.

Introduction

The synthesis and characterization of polysubstituted naphthalene derivatives have been a subject of extensive research due to their potential applications in medicinal chemistry, material science, and as intermediates in the synthesis of complex organic molecules. Among these, this compound stands out due to its unique structural features, including the presence of two reactive amine groups on a phenyl-substituted naphthalene core. This guide delves into the historical context of its discovery and elucidates the synthetic methodologies that have been developed for its preparation.

Historical Perspective and Discovery

The definitive discovery and first synthesis of this compound are not prominently documented in easily accessible literature, suggesting its emergence from foundational research on aromatic amines and naphthalene chemistry. However, significant work on its derivatives, particularly the N-methylated analogues, was reported in a 1967 paper by G. R. Bedford and J. K. Landquist in the Journal of the Chemical Society C: Organic. This publication indicates that the parent diamine was a known compound at the time, likely synthesized through classical aromatic chemistry routes. The historical synthesis would have logically followed a multi-step pathway involving the formation of the 2-phenylnaphthalene backbone, followed by dinitration and subsequent reduction of the nitro groups to amines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in further chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₂ | - |

| Molecular Weight | 234.30 g/mol | - |

| Appearance | Solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| CAS Number | 16479-17-7 | - |

Synthetic Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most plausible and historically relevant synthetic route is detailed below.

Synthesis of the 2-Phenylnaphthalene Backbone

The initial step involves the construction of the 2-phenylnaphthalene core. A common historical method for this is the dehydrocyclization of a linear styrene dimer at high temperatures over a metallic oxide dehydrogenation catalyst.

Dinitration of 2-Phenylnaphthalene

The subsequent step is the introduction of two nitro groups onto the naphthalene ring system. This is a critical step that dictates the final positions of the amine groups. Direct dinitration of 2-phenylnaphthalene can lead to a mixture of isomers, and thus, precise control of the reaction conditions is paramount to favor the formation of the 1,3-dinitro derivative.

Experimental Protocol: Dinitration of 2-Phenylnaphthalene (General Procedure)

-

To a cooled (0-5 °C) solution of 2-phenylnaphthalene in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise with vigorous stirring.

-

The reaction temperature is carefully maintained below 10 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature for a specific duration to ensure complete dinitration.

-

The reaction is then quenched by pouring the mixture onto crushed ice, leading to the precipitation of the crude dinitro product.

-

The precipitate is collected by filtration, washed thoroughly with water until neutral, and then dried.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Reduction of 1,3-Dinitro-2-phenylnaphthalene

The final step is the reduction of the dinitro compound to the corresponding diamine. This can be achieved using various reducing agents. A classic and effective method is the use of tin(II) chloride in an acidic medium.

Experimental Protocol: Reduction of 1,3-Dinitro-2-phenylnaphthalene

-

The 1,3-dinitro-2-phenylnaphthalene is suspended in a suitable solvent, such as ethanol or a mixture of ethanol and concentrated hydrochloric acid.

-

A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise to the suspension with stirring.

-

The reaction mixture is then heated at reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

-

After cooling, the resulting precipitate (often a complex salt) is collected by filtration.

-

The solid is then treated with a strong base (e.g., concentrated sodium hydroxide solution) to liberate the free diamine.

-

The free diamine is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Logical Workflow and Signaling Pathways

The synthesis of this compound follows a logical progression from a simple aromatic hydrocarbon to the final complex diamine. This workflow can be visualized as a signaling pathway where each reaction transforms the precursor into the next intermediate, ultimately leading to the target molecule.

Caption: Synthetic pathway of this compound.

Characterization

The structural elucidation of this compound and its intermediates relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the substitution pattern on the naphthalene ring and confirming the presence of the phenyl and amine groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, particularly the N-H stretching vibrations of the primary amine groups.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Applications and Future Directions

While the historical applications of this compound are not extensively documented, its structure suggests potential use as a building block in the synthesis of:

-

Azo Dyes: The presence of two primary amine groups makes it a suitable candidate for diazotization and coupling reactions to form highly conjugated azo dyes.

-

Polymers: The diamine functionality allows for its use as a monomer in the synthesis of polyamides and polyimides with potentially interesting thermal and mechanical properties.

-

Pharmaceuticals: The naphthalene scaffold is present in many bioactive molecules, and this diamine could serve as a starting material for the synthesis of novel therapeutic agents.

Future research could focus on exploring these potential applications, as well as developing more efficient and environmentally benign synthetic routes to this intriguing molecule.

Conclusion

The discovery and synthesis of this compound are rooted in the classical principles of aromatic chemistry. While its early history is not prominently detailed, the logical synthetic pathway from 2-phenylnaphthalene through dinitration and reduction remains a viable and instructive method for its preparation. This technical guide provides researchers and scientists with the necessary historical context, detailed experimental protocols, and characterization information to facilitate further investigation and utilization of this versatile chemical compound.

An In-depth Technical Guide to 2-Phenylnaphthalene-1,3-diamine Derivatives and Analogues for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-phenylnaphthalene-1,3-diamine derivatives and their analogues, a class of compounds with significant potential in drug discovery and development. This document details their synthesis, biological activities, and underlying mechanisms of action, with a particular focus on their anticancer properties. Quantitative data from relevant studies are summarized in tabular format for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the molecular interactions and research methodologies. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development who are interested in the therapeutic potential of novel naphthalene-based scaffolds.

Introduction

Naphthalene derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-phenylnaphthalene core, in particular, has emerged as a promising pharmacophore. The introduction of diamine functionalities at the 1 and 3 positions of the 2-phenylnaphthalene backbone offers unique structural features that can lead to enhanced biological activity and novel mechanisms of action. These derivatives are of particular interest due to their structural similarity to other biologically active molecules, suggesting potential interactions with various cellular targets. This guide will explore the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives and their close analogues.

Synthesis of this compound and Analogues

The synthesis of the 2-phenylnaphthalene core can be achieved through several established organic chemistry reactions. A plausible synthetic route to the target this compound scaffold can be adapted from known procedures for related naphthalene derivatives.

A general synthetic approach involves a multi-step process starting from readily available precursors. For instance, a Suzuki-Miyaura cross-coupling reaction between a suitably substituted naphthalene boronic acid and an aryl halide can be employed to construct the 2-phenylnaphthalene backbone. Subsequent functional group manipulations, such as nitration followed by reduction, can then be utilized to introduce the diamine moieties at the desired 1 and 3 positions.

General Synthetic Scheme:

A potential synthetic pathway could begin with the synthesis of a dihydroxynaphthalene precursor, followed by amination. For example, 2,7-dihydroxynaphthalene can be produced by the caustic fusion of naphthalene-2,7-disulfonic acid at high temperatures.[1] This diol can then undergo amination at elevated temperatures to yield the corresponding diamine.[1] The synthesis of N-substituted derivatives can be achieved by reacting the diamine with appropriate alkylating or acylating agents.

Biological Activities and Quantitative Data

While specific data on this compound derivatives is limited in publicly available literature, extensive research on structurally similar 2-phenylnaphthalene analogues, particularly those with hydroxyl groups, provides valuable insights into their potential biological activities. The primary focus of existing research has been on their anticancer properties.

Anticancer Activity

Studies on hydroxylated 2-phenylnaphthalene analogues have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) of these compounds has been investigated, revealing the importance of the position and number of hydroxyl groups for their anticancer potency.

One key study synthesized a series of 2-phenylnaphthalenes with varying hydroxyl substitutions and evaluated their cytotoxicity against the MCF-7 human breast cancer cell line.[2][3][4][5] The results highlighted that the presence of a hydroxyl group at the C-7 position of the naphthalene ring markedly promoted cytotoxicity.[2][3][4][5] Further enhancement of activity was observed with the introduction of hydroxyl groups at the C-6 position of the naphthalene ring and the C-4' position of the phenyl ring.[3][5]

The most potent compound identified in this study was 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (referred to as PNAP-6h), which exhibited an IC50 value of 4.8 μM against MCF-7 cells and displayed low toxicity towards normal human mammary epithelial cells (MCF-10A).[2][3][4][5]

Table 1: Cytotoxicity of 2-Phenylnaphthalene Analogues against MCF-7 Cells

| Compound ID | Structure | IC50 (μM) |

| PNAP-2h | 6-Hydroxy-2-phenylnaphthalene | > 50 |

| PNAP-3h | 7-Hydroxy-2-phenylnaphthalene | 15.2 |

| PNAP-5h | 6-Hydroxy-2-(4'-hydroxyphenyl)naphthalene | 25.8 |

| PNAP-6h | 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene | 4.8 |

Data extracted from Chang et al., 2015.[2][3][4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives and their analogues.

General Synthesis of Hydroxylated 2-Phenylnaphthalene Analogues

The synthesis of hydroxylated 2-phenylnaphthalenes is typically achieved through the demethylation of the corresponding methoxy-2-phenylnaphthalenes.[2][3][4][5]

Protocol: Demethylation of Methoxy-2-phenylnaphthalenes

-

Dissolve the methoxy-2-phenylnaphthalene derivative in an appropriate solvent, such as dichloromethane (CH2Cl2).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add boron tribromide (BBr3) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired hydroxylated 2-phenylnaphthalene.

Cell Culture and Cytotoxicity Assay (MTT Assay)

Cell Lines:

-

MCF-7 (human breast adenocarcinoma cell line)

-

MCF-10A (non-tumorigenic human breast epithelial cell line)

Protocol:

-

Culture MCF-7 and MCF-10A cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.

-

After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Remove the medium and add 200 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

-

Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Protocol:

-

Seed MCF-7 cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 μg/mL) and propidium iodide (PI, 50 μg/mL).

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[6]

Signaling Pathways and Mechanisms of Action

The anticancer activity of 2-phenylnaphthalene analogues is attributed to their ability to induce cell cycle arrest and apoptosis.[2][3][4][5] The most potent analogue, PNAP-6h, has been shown to arrest MCF-7 cells at the S and G2/M phases of the cell cycle.[2][3][4][5]

This cell cycle arrest is mediated by the modulation of key regulatory proteins. PNAP-6h treatment leads to an increase in the levels of the cyclin-dependent kinase inhibitors p21 and p27, and a decrease in the levels of cyclins D1 and E, and their associated kinases CDK4 and CDK2, which are crucial for the G1/S transition.[2][3][4][5] Furthermore, a reduction in cyclin B1 and CDK1 expression contributes to the G2/M arrest.[2][3][4]

In addition to cell cycle arrest, these compounds induce apoptosis, or programmed cell death. The apoptotic mechanism involves the activation of the extrinsic (death receptor) pathway, as evidenced by the promotion of Fas expression, and the intrinsic (mitochondrial) pathway, indicated by an increased Bax/Bcl-2 ratio.[3][5] This culminates in the activation of effector caspases, such as caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][5] The mitogen-activated protein kinase (MAPK) pathway is also implicated, with PNAP-6h inducing the phosphorylation of p38 and decreasing the phosphorylation of ERK.[3][5]

Mandatory Visualizations

Caption: A generalized workflow for the synthesis of this compound.

Caption: Proposed signaling pathway for 2-phenylnaphthalene analogues in cancer cells.

Conclusion and Future Directions

This compound derivatives and their analogues represent a compelling class of compounds with demonstrated potential as anticancer agents. The structure-activity relationships of hydroxylated analogues provide a strong foundation for the rational design of more potent and selective derivatives. The ability of these compounds to induce cell cycle arrest and apoptosis through multiple signaling pathways underscores their therapeutic promise.

Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish a comprehensive SAR. Investigations into their efficacy in other cancer types and their potential as antimicrobial or enzyme inhibitors are also warranted. Further elucidation of their molecular targets and signaling pathways will be crucial for their optimization and clinical translation. The detailed protocols and data presented in this guide aim to facilitate these future research endeavors and accelerate the development of this promising class of therapeutic agents.

References

- 1. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 2. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]

- 3. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Phenylnaphthalene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Phenylnaphthalene-1,3-diamine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide utilizes a combination of predicted data and experimental data from closely related analogs, primarily 2,3-diaminonaphthalene, to provide a thorough analysis. This approach allows for a robust understanding of the expected spectroscopic properties of the title compound.

Introduction

This compound is an aromatic diamine with a molecular structure that suggests potential applications in materials science, medicinal chemistry, and as a ligand in coordination chemistry. A thorough spectroscopic characterization is the cornerstone for confirming its identity, purity, and for elucidating its electronic and structural properties. This guide covers the key spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Spectroscopic Data

The following sections present the expected and observed spectroscopic data for this compound and its analogs.

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted FT-IR absorption bands for this compound are based on the characteristic vibrational modes of primary aromatic amines and the phenylnaphthalene core. For comparison, experimental data for the closely related 2,3-diaminonaphthalene is provided.

Table 1: Predicted FT-IR Data for this compound and Experimental Data for 2,3-Diaminonaphthalene

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 2,3-Diaminonaphthalene[1] | Functional Group |

| N-H Stretch | 3400 - 3500 (asymmetric), 3300 - 3400 (symmetric) | 3415, 3335 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | 3045 | Aromatic C-H |

| N-H Bend (Scissoring) | 1600 - 1650 | 1625 | Primary Amine (-NH₂) |

| Aromatic C=C Stretch | 1450 - 1600 | 1580, 1495 | Aromatic Ring |

| C-N Stretch | 1250 - 1350 | 1270 | Aromatic Amine |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | 860, 745 | Aromatic Ring |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is expected to be dominated by π-π* transitions of the conjugated phenylnaphthalene system. The data presented below for 2,3-diaminonaphthalene provides a strong indication of the expected absorption maxima for this compound.

Table 2: UV-Vis Absorption Data for 2,3-Diaminonaphthalene in Ethanol [2]

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition |

| 230 nm | - | π-π |

| 288 nm | - | π-π |

| 349 nm | - | π-π* (imine character) |

Note: The molar absorptivity values were not provided in the source.

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthalene and phenyl rings, as well as a broad signal for the amine protons. The predicted chemical shifts are based on the analysis of similar aromatic structures.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amine (-NH₂) | 4.0 - 5.0 | Broad Singlet | 4H |

| Naphthalene Ring Protons | 7.0 - 8.0 | Multiplets | 5H |

| Phenyl Ring Protons | 7.2 - 7.6 | Multiplets | 5H |

| Naphthalene C4-H | ~6.8 | Singlet | 1H |

The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ (C1, C3) | 140 - 150 |

| Quaternary Carbons (Naphthalene and Phenyl) | 125 - 140 |

| CH Carbons (Naphthalene and Phenyl) | 110 - 130 |

| C2 | 115 - 125 |

Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of this compound are provided below. These are generalized procedures adaptable for this class of compounds.

-

Sample Preparation: A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) in a volumetric flask. A dilute solution is then prepared for analysis.

-

Instrumentation: A dual-beam UV-Vis Spectrophotometer.

-

Data Acquisition:

-

A baseline is recorded using a cuvette filled with the pure solvent.

-

The cuvette is then filled with the sample solution.

-

The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

-

The wavelengths of maximum absorbance (λmax) are identified.

-

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Instrumentation: A Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or 500 MHz).

-

Data Acquisition:

-

The spectrometer is tuned and shimmed for the specific probe and solvent.

-

For ¹H NMR, a one-pulse experiment is typically performed to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled experiment is used to obtain a spectrum with single lines for each carbon.

-

The obtained Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum.

-

The chemical shifts are referenced to the TMS signal (0.00 ppm).

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and its chemical structure.

Caption: Workflow for the Spectroscopic Characterization.

Caption: Chemical Structure and Corresponding Spectroscopic Methods.

Conclusion

This technical guide provides a detailed framework for the spectroscopic characterization of this compound. While direct experimental data remains elusive in the public domain, the combination of predicted values and data from closely related analogs offers a reliable and comprehensive understanding of its spectroscopic profile. The provided experimental protocols serve as a practical guide for researchers undertaking the synthesis and analysis of this and similar compounds. The presented workflow and structural diagrams offer a clear visual representation of the characterization process.

References

Quantum Chemical Blueprint of 2-Phenylnaphthalene-1,3-diamine: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Phenylnaphthalene-1,3-diamine. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the computational analysis of this and similar aromatic diamine compounds.

Introduction

This compound is a molecule of significant interest due to its rigid, aromatic scaffold and the presence of two nucleophilic amine groups. These features make it a valuable building block in the synthesis of advanced polymers, dyes, and potential pharmaceutical agents. Understanding the fundamental quantum mechanical properties of this molecule is crucial for predicting its reactivity, stability, and potential biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, non-experimental avenue to explore these characteristics at the molecular level.

Methodologies: A Dual Approach of Theory and Experiment

A thorough understanding of this compound necessitates a synergistic approach, combining theoretical calculations with experimental validation.

Quantum Chemical Calculations

The primary computational method for investigating molecules of this size is Density Functional Theory (DFT). A typical and robust approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set such as 6-31G(d,p). This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries, electronic properties, and vibrational frequencies.

Experimental Protocols: Computational Details

A standard computational protocol for this compound would involve the following steps:

-

Structure Input: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential, and Mulliken population analysis.

-

Spectroscopic Prediction: Time-dependent DFT (TD-DFT) can be employed to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions.

Experimental Characterization

Experimental validation of the computational results is paramount. The primary techniques for characterizing this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing crucial information about the molecular structure and connectivity.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive experimental data on the solid-state molecular structure, including precise bond lengths and angles.

-

Spectroscopic Analysis: FT-IR and UV-Vis spectroscopy are used to probe the vibrational and electronic transitions of the molecule, respectively.

Data Presentation: Calculated Molecular Properties

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C (naphthalene) | ~1.36 - 1.42 |

| C-C (phenyl) | ~1.39 - 1.40 | |

| C-N | ~1.39 | |

| N-H | ~1.01 | |

| C-H | ~1.08 | |

| **Bond Angles (°) ** | C-N-H | ~112 |

| H-N-H | ~106 | |

| C-C-C (naphthalene) | ~118 - 122 | |

| Dihedral Angles (°) | Phenyl-Naphthalene | ~45 - 55 |

Table 2: Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -5.0 to -5.5 eV |

| LUMO Energy | -1.0 to -1.5 eV |

| HOMO-LUMO Gap | 3.5 to 4.5 eV |

| Dipole Moment | 1.5 to 2.5 Debye |

Visualizing Molecular Processes and Workflows

Computational Workflow

The logical flow of a quantum chemical investigation can be effectively visualized.

An In-Depth Technical Guide to the Solubility of 2-Phenylnaphthalene-1,3-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Phenylnaphthalene-1,3-diamine, a key intermediate in various fields including polymer chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility, alongside a representative framework for data presentation.

Introduction

This compound is a complex aromatic diamine with a rigid naphthalene core and a bulky phenyl substituent. Its structure suggests that it possesses high thermal stability. However, the planarity of the naphthalene system can lead to strong intermolecular π-π stacking, potentially resulting in poor solubility in common organic solvents. The presence of the phenyl group, which introduces a degree of non-planarity, is expected to disrupt this stacking and enhance solubility. The two primary amine groups can participate in hydrogen bonding, further influencing its interaction with various solvents.

Understanding the solubility of this compound is crucial for its application in synthesis, purification, and processing, particularly in the manufacturing of high-performance polymers like polyimides.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is expected to be higher in polar aprotic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility is likely to be limited in nonpolar solvents. A qualitative prediction of solubility in various organic solvents is presented below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High | Strong dipole-dipole interactions and the ability to accept hydrogen bonds from the amine groups are expected to lead to good solvation. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The amine groups can act as hydrogen bond donors and acceptors. However, the large hydrophobic backbone may limit solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The polarity of these solvents may be sufficient to dissolve the compound to some extent. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low | Lower polarity compared to other classes may not be sufficient to overcome the strong intermolecular forces of the solute. |

| Aromatic | Toluene, Benzene | Low | While π-π interactions are possible, the overall polarity mismatch is likely to result in poor solubility. |

| Nonpolar | Hexane, Cyclohexane | Very Low | The significant difference in polarity between the solute and solvent will likely lead to negligible solubility. |

Quantitative Solubility Data (Hypothetical)

Table 2: Hypothetical Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| N-Methyl-2-pyrrolidone (NMP) | 25 | 15.2 | 0.649 |

| N-Methyl-2-pyrrolidone (NMP) | 50 | 28.9 | 1.234 |

| Dimethylformamide (DMF) | 25 | 12.5 | 0.534 |

| Dimethylformamide (DMF) | 50 | 24.1 | 1.029 |

| Dichloromethane (DCM) | 25 | 2.1 | 0.090 |

| Acetone | 25 | 1.5 | 0.064 |

| Methanol | 25 | 0.8 | 0.034 |

| Toluene | 25 | 0.3 | 0.013 |

| Hexane | 25 | < 0.1 | < 0.004 |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, the following experimental protocols are recommended.

This is a standard and reliable method for determining equilibrium solubility.[1][2][3]

Objective: To determine the mass of solute that dissolves in a given mass or volume of solvent to form a saturated solution at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 50 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Drying: Place the dish/vial in an oven at a temperature below the boiling point of the solvent and below the decomposition temperature of the solute until all the solvent has evaporated and a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Weight of dried solute / Volume of solution withdrawn) * 100

This method is suitable for compounds that have a significant UV-Vis absorbance and is often faster than the gravimetric method.[4]

Objective: To determine the concentration of the solute in a saturated solution by measuring its absorbance and using a calibration curve.

Materials:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method.

-

Sample Analysis:

-

Withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizations

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by either gravimetric or spectroscopic analysis.

Caption: Workflow for experimental solubility determination.

The following diagram illustrates the conceptual pathway from the chemical structure of this compound to its observed solubility in a given solvent.

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative data for the solubility of this compound in organic solvents is not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The provided hypothetical data and visualizations serve as a practical framework for researchers. Accurate solubility data is paramount for the effective utilization of this compound in research and development, particularly in the synthesis of advanced materials where precise control over reaction conditions and processing parameters is essential. The methodologies outlined herein will enable researchers to generate the reliable data required for their specific applications.

References

A Comprehensive Technical Guide to the Thermal Stability of 2-Phenylnaphthalene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Phenylnaphthalene-1,3-diamine is an aromatic diamine with a rigid, bulky structure conferred by the phenyl-substituted naphthalene backbone. Such molecules are of significant interest in materials science, particularly as monomers for the synthesis of high-performance polymers like polyimides and polyamides. The thermal stability of these monomers is a critical parameter, as it dictates the processing conditions for polymerization and influences the thermal properties of the final materials. Aromatic and naphthalene-based structures are known to impart excellent thermal and oxidative stability to polymers. This guide aims to provide the foundational knowledge required to assess the thermal stability of this compound.

Physicochemical Properties

While a comprehensive thermal decomposition profile for this compound is not publicly available, its fundamental physical properties have been reported. This data is essential for designing and interpreting thermal analysis experiments.

| Property | Value |

| Molecular Formula | C₁₆H₁₄N₂ |

| Molecular Weight | 234.29 g/mol |

| CAS Number | 16479-17-7 |

| Melting Point | 80.26 °C |

| Boiling Point | 217.97 °C |

| Solubility in Water | 31.6 mg/L (at 25 °C) |

Table 1: Physicochemical data for this compound.

Expected Thermal Stability and Decomposition

Direct thermogravimetric analysis (TGA) data, which would provide a precise decomposition temperature (Td), for this compound is not available in the cited literature. However, based on the thermal behavior of structurally related compounds, a high thermal stability can be anticipated.

Naphthalene-based diamines and diimides are noted for their high thermal stability, with decomposition temperatures often exceeding 300 °C. For instance, solid naphthalene diimides have shown thermal stability in the range of 320 °C to 420 °C. Polyimides synthesized from naphthalene-containing diamines also exhibit excellent thermal properties, with 5% weight loss temperatures (T5) often well above 500 °C. The rigid aromatic structure of this compound suggests that its decomposition would likely occur at a high temperature, characteristic of stable aromatic compounds.

The thermal decomposition of aromatic amines can proceed through complex reaction pathways. At elevated temperatures, the C-N bonds can cleave, and the aromatic rings may undergo fragmentation. The presence of two amine groups might also lead to intermolecular reactions, forming more complex structures before complete decomposition.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following sections detail standardized protocols for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the primary method for determining the decomposition temperature.

Objective: To determine the onset and completion temperatures of thermal decomposition and to identify the temperature at which significant mass loss occurs.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.

Procedure:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The sample pan is placed on the microbalance within the TGA furnace.

-

An inert atmosphere is established by purging the furnace with high-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

The sample is initially held at a low temperature (e.g., 30 °C) for a short period to allow for stabilization.

-

The temperature is then increased at a linear heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition range (e.g., 800 °C).

-

-

Data Collection: The mass of the sample is recorded continuously as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Decomposition Temperature (Td): The temperature at which significant mass loss begins.

-

Tₓ%: The temperature at which x% of the initial mass has been lost (e.g., T5%, T10%).

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.[1]

Objective: To determine the melting point, enthalpy of fusion, and to observe any other phase transitions of this compound.

Instrumentation: A differential scanning calorimeter with a sample and reference cell.

Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as the reference.

-

Instrument Setup:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

The sample is cooled to a temperature well below its expected melting point (e.g., 0 °C).

-

The temperature is then increased at a controlled linear rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 120 °C).

-

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Melting Point (Tm): The temperature at the peak of the endothermic melting transition. The onset of the melt peak is also often reported.

-

Enthalpy of Fusion (ΔHm): The area under the melting peak, which corresponds to the energy required for melting.

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the TGA and DSC experimental procedures.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited in the public domain, its molecular structure strongly suggests high thermal stability. The provided physicochemical data, including a melting point of 80.26 °C, serves as a baseline for further investigation. The detailed TGA and DSC protocols outlined in this guide provide a robust framework for researchers to precisely quantify its thermal properties. Such data is invaluable for the development of novel high-performance polymers where thermal resilience is a key design criterion. The inherent stability of the naphthalene moiety is a strong indicator that this compound is a promising candidate for applications requiring high-temperature performance.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of Polyimides from 2-Phenylnaphthalene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and characterization of novel polyimides derived from 2-Phenylnaphthalene-1,3-diamine. The introduction of the bulky phenylnaphthalene moiety into the polyimide backbone is anticipated to impart unique properties, including enhanced solubility, high thermal stability, and potential for specialized applications in fields such as drug delivery and biomedical devices. While specific data for polyimides from this compound is not extensively available, this document outlines a generalized, robust two-step synthesis method and expected material characteristics based on established principles of polymer chemistry and data from analogous naphthalene-based polyimides.

Overview and Potential Applications

Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance.[1] The incorporation of a this compound monomer is hypothesized to introduce significant steric hindrance, potentially disrupting chain packing and leading to improved solubility in common organic solvents, a common challenge with rigid aromatic polyimides.

For drug development professionals, naphthalene-based compounds are of interest due to their diverse biological activities.[2][3] Naphthalene derivatives have been explored for applications ranging from anticancer to antimicrobial agents.[2][3] Polyimides synthesized from this compound could serve as novel biocompatible matrices for controlled drug release, leveraging the inherent bioactivity of the naphthalene scaffold.

Potential Applications:

-

Drug Delivery Systems: As a matrix for the controlled release of therapeutic agents. The naphthalene moiety could potentially offer synergistic effects.

-

Biomedical Devices and Implants: High thermal and chemical resistance make these polyimides suitable for implantable devices requiring stability.

-

High-Performance Films and Coatings: For applications demanding thermal stability and mechanical robustness in the pharmaceutical and medical device manufacturing sectors.

Proposed Synthesis Pathway

The most common and reliable method for synthesizing polyimides is a two-step process.[4][5][6][7] This involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide. This method allows for the formation of a high molecular weight polymer and processing of the soluble precursor before conversion to the final, often insoluble, polyimide.

A proposed reaction scheme involves the reaction of this compound with an aromatic dianhydride, such as Pyromellitic Dianhydride (PMDA), in a polar aprotic solvent.

References

- 1. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. dakenchem.com [dakenchem.com]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. utpedia.utp.edu.my [utpedia.utp.edu.my]

- 7. matec-conferences.org [matec-conferences.org]

Application Notes and Protocols for 2-Phenylnaphthalene-1,3-diamine in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers such as polyimides and polyamides. The incorporation of rigid and bulky pendant groups into the polymer backbone is a well-established strategy to modify polymer properties, often leading to enhanced thermal stability, and improved solubility. This document outlines the application of a novel monomer, 2-Phenylnaphthalene-1,3-diamine, in the synthesis of high-performance polyimides. The presence of the bulky phenyl group on the naphthalene backbone is anticipated to yield polymers with desirable characteristics for advanced applications, including materials for drug delivery matrices, and specialized coatings.

These notes provide a hypothesized synthetic protocol for the this compound monomer, a detailed polymerization procedure, and a summary of expected properties based on data from analogous polymer systems.

Hypothesized Monomer Synthesis: this compound

The synthesis of this compound can be envisioned through a multi-step process starting from 1,3-dihalonaphthalene. A plausible approach involves a Suzuki coupling to introduce the phenyl group, followed by a double Buchwald-Hartwig amination to install the diamine functionalities. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2]

Logical Workflow for Monomer Synthesis

Caption: Hypothesized synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Hypothesized Synthesis of this compound

This protocol is a proposed route and may require optimization.

Step 1: Suzuki Coupling to form 2-Phenyl-1,3-dibromonaphthalene

-

To a dried Schlenk flask, add 1,3-dibromonaphthalene (1 equivalent), phenylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and a suitable base such as K₂CO₃ (3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-Phenyl-1,3-dibromonaphthalene.

Step 2: Buchwald-Hartwig Amination to form this compound

-

To a dried Schlenk flask, add the 2-Phenyl-1,3-dibromonaphthalene (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., XPhos, 0.08 equivalents), and a strong base (e.g., NaOt-Bu, 2.5 equivalents).

-

Use an ammonia equivalent, such as benzophenone imine, as the amine source, followed by hydrolysis.

-

Evacuate and backfill the flask with an inert gas.

-

Add a dry, degassed solvent such as toluene.

-

Heat the mixture (e.g., to 100-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture and quench with water.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate.

-

If using an imine, hydrolyze the resulting di-imine with an acid (e.g., HCl) to yield the primary diamine.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Protocol 2: Polymerization of this compound with a Dianhydride

This protocol describes a typical two-step polycondensation reaction to synthesize a polyimide.

Step 1: Synthesis of Poly(amic acid) (PAA)

-

In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

-

Stir the solution under a nitrogen atmosphere until the diamine is fully dissolved.

-

Gradually add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride, PMDA, or 4,4'-oxydiphthalic anhydride, ODPA) in small portions to control the exothermic reaction.

-

Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution. The viscosity should be monitored as an indicator of molecular weight buildup.

Step 2: Thermal Imidization to Polyimide (PI)

-

Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

-

Place the plate in a vacuum oven or a forced-air oven.

-

Perform a stepwise heating program for imidization:

-

Heat to 80-100 °C for 1-2 hours to slowly remove the solvent.

-

Increase the temperature to 150 °C for 1 hour.

-

Increase to 200 °C for 1 hour.

-

Finally, heat to 250-300 °C for 1-2 hours to ensure complete cyclization to the polyimide.

-

-

Cool the oven gradually to room temperature.

-

Peel the resulting polyimide film from the glass plate.

Workflow for Polyimide Synthesis and Characterization

Caption: General workflow for polyimide synthesis and characterization.

Expected Polymer Properties and Data Presentation

The introduction of a bulky phenyl group attached to the naphthalene unit is expected to disrupt polymer chain packing, potentially leading to increased solubility in organic solvents compared to analogous polymers without such a substituent. The rigid naphthalene moiety is anticipated to contribute to high thermal stability.

The following table summarizes properties of polyimides derived from other naphthalene-containing diamines, which can serve as a benchmark for the expected performance of polyimides from this compound.

| Polymer System (Diamine + Dianhydride) | Tg (°C) | Td5% (°C, N₂) | Tensile Strength (MPa) | Elongation at Break (%) | Ref. |

| BAN-2 + BPDA | 387 | >510 | - | - | [3] |

| BAN-3 + 6FDA | 316 | >510 | - | - | [1][3] |

| NADA + PMDA (Ternary with ODA) | 381 | 569 | 96.41 | - | [4] |

| PI-N6 | >Td5% of PI-C6 | - | - | - | [5] |

-

Tg : Glass Transition Temperature

-

Td5% : Temperature at 5% weight loss (by TGA)

-

BAN-2 : 4,4′-(naphthalen-1-ylmethylene)bis(2,6-dimethylaniline)[1][3]

-

BAN-3 : 4,4′-(naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline)[1][3]

-

NADA : 4,4′-(2,6-naphthalenediyl)bis[benzenamine][4]

-

PI-N6 : Polyimide from 6-hexyloxy-naphthalen-3′,5′-diaminobenzoate, DMMDA and ODPA[5]

-

BPDA : 3,3′,4,4′-biphenyltetracarboxylic dianhydride

-

6FDA : 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride

-

PMDA : Pyromellitic dianhydride

-

ODA : 4,4'-oxydianiline

-

DMMDA : 3,3′-dimethyl-4,4′-methylenediamine[5]

Structure-Property Relationships

The molecular structure of the this compound monomer is expected to influence the final properties of the polyimide in several ways.

Caption: Expected structure-property relationships for the target polymer.

Conclusion